3-amino-4-(4-ethoxyphenyl)-6-methyl-N,N'-diphenylthieno[2,3-b]pyridine-2,5-dicarboxamide
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Overview
Description
3-AMINO-4-(4-ETHOXYPHENYL)-6-METHYL-N2,N5-DIPHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE is a complex heterocyclic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups such as amino, ethoxyphenyl, methyl, and diphenyl groups. The presence of these diverse substituents imparts significant chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-(4-ETHOXYPHENYL)-6-METHYL-N2,N5-DIPHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to form the thieno[2,3-b]pyridine core . Subsequent functionalization steps introduce the amino, ethoxyphenyl, methyl, and diphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4-(4-ETHOXYPHENYL)-6-METHYL-N2,N5-DIPHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-AMINO-4-(4-ETHOXYPHENYL)-6-METHYL-N2,N5-DIPHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 3-AMINO-4-(4-ETHOXYPHENYL)-6-METHYL-N2,N5-DIPHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Uniqueness
3-AMINO-4-(4-ETHOXYPHENYL)-6-METHYL-N2,N5-DIPHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical and biological properties
Properties
Molecular Formula |
C30H26N4O3S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
3-amino-4-(4-ethoxyphenyl)-6-methyl-2-N,5-N-diphenylthieno[2,3-b]pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C30H26N4O3S/c1-3-37-22-16-14-19(15-17-22)24-23(28(35)33-20-10-6-4-7-11-20)18(2)32-30-25(24)26(31)27(38-30)29(36)34-21-12-8-5-9-13-21/h4-17H,3,31H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
KYZIXVWWEXVNOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=C(SC3=NC(=C2C(=O)NC4=CC=CC=C4)C)C(=O)NC5=CC=CC=C5)N |
Origin of Product |
United States |
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